3,5-Dimethylphenylboronic acid
Overview
Description
3,5-Dimethylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds .
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethylphenylboronic acid (DMPBA) is the palladium catalyst in Suzuki coupling reactions . The compound interacts with the catalyst to facilitate the formation of carbon-carbon bonds .
Mode of Action
DMPBA acts as a reactant in the palladium-catalyzed Suzuki coupling reactions . In these reactions, DMPBA donates its organoboron group to the palladium catalyst. This process, known as transmetalation , results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by DMPBA is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds in organic chemistry . The downstream effect of this pathway is the synthesis of complex organic compounds from simpler precursors .
Pharmacokinetics
Like other boronic acids, it is likely to have good stability and reactivity, making it a useful reagent in organic synthesis .
Result of Action
The action of DMPBA results in the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of DMPBA are influenced by the reaction conditions. For example, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . The reaction is typically performed in an aqueous solution at room temperature . The presence of oxygen or moisture can potentially affect the reaction .
Biochemical Analysis
Biochemical Properties
It is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like 3,5-Dimethylphenylboronic acid) with a halide or pseudo-halide under the influence of a palladium catalyst
Cellular Effects
For instance, they can form reversible covalent bonds with diols, a functional group present in many biological molecules, including sugars and glycoproteins . This suggests that this compound could potentially interact with these types of molecules within cells.
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, it is known that the boronic acid moiety of the molecule can undergo transmetalation, a process where it transfers its organic group to a metal catalyst . This is a key step in the formation of new carbon-carbon bonds in these reactions .
Temporal Effects in Laboratory Settings
It is known that boronic acids can slowly hydrolyze in water to form boronic acids and boronate esters . This suggests that the stability and degradation of this compound could be influenced by the conditions of the experimental environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3,5-Dimethylphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate or triisopropyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of 3,5-dimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylphenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3,5-Dimethylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 3,5-Dimethoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness: 3,5-Dimethylphenylboronic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role, such as in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(3,5-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGHSJBYKIQHIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370240 | |
Record name | 3,5-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172975-69-8 | |
Record name | (3,5-Dimethylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172975-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Dimethylphenylboronic acid interact with sugars, and what are the downstream effects of this interaction?
A: this compound interacts with sugars like xylose and glucose through the formation of reversible boronate ester bonds. [, ] This interaction is particularly favorable with cis-diols present in sugar molecules. The formation of these bonds allows the this compound, when combined with a suitable co-extractant and organic diluent, to selectively extract sugars from aqueous solutions. [, ] This extraction process concentrates the sugars and can separate them from undesirable components like lignin, offering a method for purifying sugar streams. [, ]
Q2: What is the role of the co-extractant in the sugar extraction process using this compound?
A: While this compound binds to sugars, it requires a co-extractant like Aliquat 336 or its modified form to facilitate the transfer of the sugar-boronate complex into the organic phase. [, ] The co-extractant typically possesses a hydrophobic group and a positively charged group that can interact with the negatively charged boronate complex, enhancing its solubility in the organic diluent. [] For example, using modified Aliquat 336 allows for efficient sugar extraction over a wider pH range. []
Q3: Can you discuss the material compatibility of this compound in the context of sugar extraction?
A: The research indicates that this compound shows compatibility with organic diluents like Shellsol 2046 and Exxal 10. [] These diluents are essential for creating a separate phase that allows for the extraction of the sugar-boronate complex from the aqueous mixture. Additionally, the process employs hydrochloric acid for stripping the sugars from the loaded organic phase, demonstrating the acid stability of the extraction system. []
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